(+)-Nicotine

Overview

Description

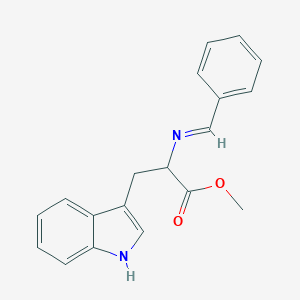

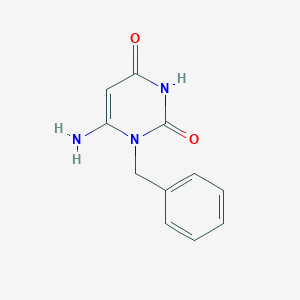

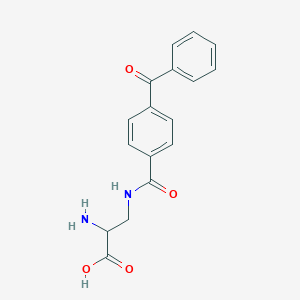

(+)-Nicotine is a naturally occurring alkaloid found predominantly in the tobacco plant. It is one of the most well-known and studied compounds due to its significant impact on human health and its role as the primary addictive component in tobacco products. Chemically, this compound is a chiral molecule with the molecular formula C10H14N2. It is a colorless to pale yellow, oily liquid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Nicotine can be achieved through several methods. One common synthetic route involves the condensation of 3-pyridylacetonitrile with 1-methyl-2-pyrrolidinone, followed by reduction and cyclization steps. The reaction conditions typically involve the use of strong bases and reducing agents, such as lithium aluminum hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from tobacco leaves. The leaves are first dried and ground, and then subjected to a solvent extraction process using solvents like ethanol or hexane. The extracted nicotine is then purified through distillation and crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

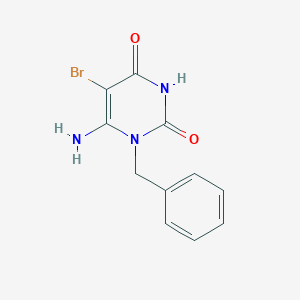

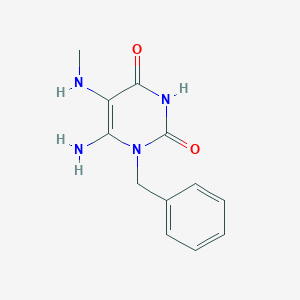

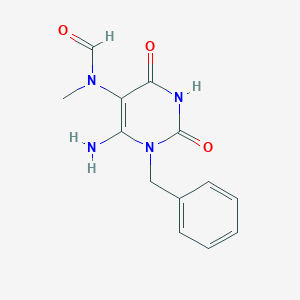

(+)-Nicotine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of nicotine N-oxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydronicotine.

Substitution: Substitution reactions involving this compound often occur at the nitrogen atoms. For example, alkylation reactions can be carried out using alkyl halides under basic conditions to form N-alkylated nicotine derivatives.

Major Products Formed

The major products formed from these reactions include nicotine N-oxide (oxidation), dihydronicotine (reduction), and various N-alkylated nicotine derivatives (substitution).

Scientific Research Applications

(+)-Nicotine has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a chiral building block for the synthesis of complex organic molecules. It also serves as a model compound for studying alkaloid chemistry and reaction mechanisms.

Biology: In biological research, this compound is used to study the effects of nicotine on cellular processes and receptor interactions. It is commonly used in studies involving nicotinic acetylcholine receptors.

Medicine: this compound has been investigated for its potential therapeutic applications, including its use in smoking cessation therapies and as a treatment for neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.

Industry: In the industrial sector, this compound is used in the production of nicotine replacement therapies, such as nicotine patches and gums, which are designed to help individuals quit smoking.

Mechanism of Action

(+)-Nicotine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. Upon binding to these receptors, this compound induces a conformational change that leads to the opening of ion channels and the influx of cations, such as sodium and calcium, into the cell. This results in the depolarization of the neuron and the release of neurotransmitters, including dopamine, which is associated with the addictive properties of nicotine. The activation of nAChRs by this compound also influences various signaling pathways, contributing to its diverse physiological effects.

Comparison with Similar Compounds

(+)-Nicotine can be compared to other similar alkaloids, such as anabasine, nornicotine, and myosmine. While these compounds share structural similarities with this compound, they differ in their biological activity and potency. For example:

Anabasine: Found in plants of the Nicotiana genus, anabasine has a similar structure to nicotine but exhibits lower potency at nAChRs.

Nornicotine: A metabolite of nicotine, nornicotine has a similar structure but lacks the methyl group on the nitrogen atom, resulting in different pharmacological properties.

Myosmine: Another tobacco alkaloid, myosmine has a pyridine ring structure similar to nicotine but differs in its biological activity and receptor affinity.

Properties

IUPAC Name |

3-[(2R)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046351 | |

| Record name | D-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25162-00-9 | |

| Record name | (+)-Nicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25162-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025162009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42XNU684Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (+)-nicotine interact with the nervous system?

A: this compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs) located throughout the central and peripheral nervous systems. [, , , , , , , ]

Q2: What are the downstream effects of this compound binding to nAChRs?

A: Binding of this compound to nAChRs leads to the opening of ion channels, allowing the flow of ions such as sodium and calcium. This depolarizes the neuron, leading to the release of various neurotransmitters, including dopamine, which contributes to the rewarding and addictive properties of nicotine. [, , , , ]

Q3: Can this compound affect learning and memory?

A: Research suggests that acute nicotine administration can enhance hippocampus-dependent learning. Studies in mice have shown that nicotine can enhance contextual fear conditioning, a type of learning dependent on the hippocampus. This effect was not observed in mice lacking the c-Jun-N-Terminal Kinase 1 (JNK1), indicating its potential role in nicotine-mediated learning enhancement. []

Q4: Does this compound influence the autonomic nervous system?

A: Yes, this compound's interaction with the autonomic nervous system can impact heart rate dynamics, particularly during systemic inflammation. Studies in endotoxemic rats revealed that blocking the α7 nicotinic acetylcholine receptor (α7nACHR) further reduced heart rate variability and induced a febrile response. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H14N2, and its molecular weight is 162.23 g/mol.

Q6: Are there spectroscopic methods to identify this compound?

A: Yes, techniques like mass spectrometry (MS) are utilized to identify and quantify this compound in various matrices, including cigarette smoke and biological samples. []

Q7: Does this compound possess any catalytic properties?

A7: The provided research does not focus on the catalytic properties of this compound. Its primary role as a neurotransmitter receptor agonist is emphasized.

Q8: Have computational methods been applied to study this compound and its interactions?

A8: While computational chemistry has been extensively used to study nAChRs and their interactions with ligands, the provided articles do not delve into specific simulations or QSAR models for this compound.

Q9: How do structural modifications of this compound affect its activity?

A: Research on Erabutoxin a (Ea), a sea snake toxin that also targets nAChRs, highlights the importance of specific amino acid residues for receptor binding and selectivity. While this research doesn't directly involve this compound, it exemplifies how even minor structural alterations can significantly impact a molecule's interaction with nAChRs. []

Q10: What are some formulation strategies to improve this compound's stability or bioavailability?

A10: The provided articles focus primarily on the pharmacological effects of this compound and do not delve into specific formulation strategies.

Q11: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A: this compound is rapidly absorbed through various routes, including inhalation, oral mucosa, and transdermal. It is distributed widely in the body, metabolized primarily in the liver, and excreted mainly through urine. [, ]

Q12: What are some of the animal models used to study this compound addiction and its effects?

A: Rodent models are commonly employed to investigate this compound addiction. For example, rats performing tasks like the 5-choice serial reaction time task help researchers understand the impact of nicotine on impulsivity and reward-seeking behavior. []

Q13: What are some of the known toxic effects of this compound?

A: this compound is a highly toxic substance, particularly at high doses. Acute toxicity can manifest as nausea, vomiting, dizziness, and in severe cases, seizures and respiratory failure. Chronic exposure is associated with various health issues, including cardiovascular diseases, respiratory diseases, and various cancers. [, , , ]

Q14: Are there specific drug delivery systems designed for this compound?

A: Nicotine replacement therapies, such as patches, gum, and inhalers, utilize different drug delivery systems to provide controlled release and improve patient compliance during smoking cessation efforts. [, , ]

Q15: What analytical methods are used for this compound detection and quantification?

A: Gas chromatography (GC) coupled with various detectors, such as mass spectrometry (MS), is widely used for quantifying this compound in biological samples like urine. This method allows for sensitive and specific measurement of nicotine levels. [, ]

Q16: How is this compound analyzed in complex matrices like cigarette smoke?

A: Sophisticated analytical techniques are employed to analyze cigarette smoke, which is a complex mixture. This involves using techniques like gas chromatography coupled with mass spectrometry (GC-MS). Specific methods, like using polydimethylsiloxane (PDMS) packed sorption tubes, have proven effective in preconcentrating volatile and semi-volatile organic compounds, including nicotine, from air and gaseous samples. []

Q17: What are the environmental concerns associated with this compound?

A: this compound, as a constituent of cigarette butts, poses significant environmental hazards. It leaches into the environment, contaminating soil and water sources. Its persistence in the environment and potential harm to aquatic life are areas of growing concern. []

Q18: What is the solubility of this compound in different solvents?

A18: this compound is highly soluble in water and polar organic solvents such as ethanol and methanol. The research provided does not detail the specific solubility parameters in different solvents.

Q19: Are analytical methods for this compound validated for accuracy, precision, and specificity?

A: Yes, analytical methods employed for quantifying this compound in various matrices are rigorously validated for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. This ensures reliable and reproducible results. [, ]

Q20: What quality control measures are implemented in this compound research and production?

A: Stringent quality control measures are crucial in this compound research and, particularly, in the production of pharmaceutical-grade nicotine for nicotine replacement therapies. These measures include raw material testing, process control, stability testing, and analytical method validation. []

Q21: Can this compound elicit an immune response?

A: While this compound itself is not considered highly immunogenic, research is exploring the potential of using nicotine-based vaccines for smoking cessation. These vaccines aim to stimulate the immune system to produce antibodies against nicotine, thereby reducing its rewarding effects. []

Q22: Does this compound interact with drug transporters in the body?

A: Yes, this compound interacts with drug transporters, particularly those involved in its transport across the blood-brain barrier. For instance, it can inhibit the dopamine transporter (DAT), influencing dopamine levels in the brain. []

Q23: Can this compound induce or inhibit drug-metabolizing enzymes?

A: Yes, this compound is known to induce certain drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 (CYP) family. This induction can alter the metabolism of other drugs, potentially leading to drug interactions. []

Q24: Are there any viable alternatives or substitutes for this compound in nicotine replacement therapies?

A: Currently, no FDA-approved alternatives or substitutes for this compound are available in nicotine replacement therapies. Research continues to explore alternative approaches, including non-nicotine medications and behavioral therapies, for smoking cessation. [, ]

Q25: Are there efforts to address the environmental impact of this compound waste, particularly cigarette butts?

A: Yes, there are ongoing efforts to mitigate the environmental impact of cigarette butts, which are a major source of this compound pollution. These efforts include promoting biodegradable cigarette filters, encouraging responsible disposal, and developing technologies to recycle cigarette waste. []

Q26: What research infrastructure and resources are crucial for advancing this compound research?

A26: Advanced research infrastructure, including well-equipped laboratories, access to animal models, and sophisticated analytical instruments (e.g., GC-MS, HPLC), are essential for conducting high-quality this compound research. Additionally, collaboration between researchers from diverse fields, including pharmacology, neuroscience, toxicology, and environmental science, is crucial to address the multifaceted aspects of this compound.

Q27: What are some historical milestones in this compound research?

A: Key milestones include the isolation and characterization of this compound from tobacco, the discovery of nAChRs and their role in nicotine's effects, the development and widespread use of nicotine replacement therapies, and the growing understanding of the molecular mechanisms underlying nicotine addiction. []

Q28: How does this compound research intersect with other scientific disciplines?

A: this compound research exemplifies cross-disciplinary collaboration. For instance, understanding its environmental impact requires collaboration between pharmacologists, environmental scientists, and toxicologists. Developing novel drug delivery systems for nicotine replacement therapies involves pharmaceutical scientists and engineers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.